Trichloro(4-nonylphenyl)silane

Description

Overview of Organosilane Compounds in Material Science

In the realm of material science, organosilanes are widely utilized for their ability to modify surfaces and create durable bonds between dissimilar materials. These compounds, with the general formula RnSiX4-n, possess both an organofunctional group (R) and a hydrolyzable group (X), such as a chloro or alkoxy group. semanticscholar.org This dual functionality enables them to act as coupling agents, adhesion promoters, crosslinking agents, and dispersion agents. researchgate.net

The mechanism of action typically involves the hydrolysis of the labile groups (e.g., chloro or alkoxy groups) to form silanols (Si-OH). researchgate.net These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass or metal, forming stable covalent Si-O-substrate bonds. semanticscholar.org Furthermore, the silanols can self-condense to form a durable siloxane (Si-O-Si) network, creating a protective and functional layer on the material's surface. researchgate.netsemanticscholar.org This surface modification can impart desirable properties such as improved water resistance, enhanced mechanical strength in composites, and better adhesion for coatings. semanticscholar.orgncsu.edu

Structural Characteristics of Trichloro(4-nonylphenyl)silane

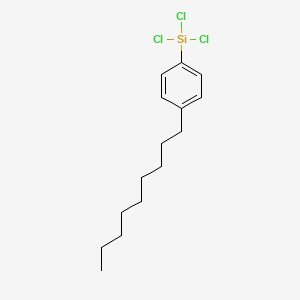

This compound is a specific organosilane that possesses a unique combination of a reactive silicon center and a bulky, hydrophobic organic group. Its chemical structure consists of a central silicon atom bonded to three chlorine atoms and one 4-nonylphenyl group. lookchem.com The trichlorosilyl (B107488) group (-SiCl3) is highly reactive, particularly towards hydrolysis, which initiates the formation of siloxane bonds. uou.ac.in The 4-nonylphenyl group, an aromatic ring substituted with a nine-carbon alkyl chain, imparts significant hydrophobicity to the molecule.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 139056-21-6 | lookchem.com |

| Molecular Formula | C₁₅H₂₃Cl₃Si | lookchem.com |

| Appearance | Liquid | lookchem.com |

| Purity | 99.0% | lookchem.com |

Note: This data is based on information from chemical suppliers and may vary.

Historical Context of Silane (B1218182) Research relevant to Aryltrichlorosilanes

Research into organosilane chemistry dates back several decades, with significant advancements occurring in the mid-20th century. The development of methods to synthesize and manipulate compounds containing silicon-carbon bonds opened up new avenues in polymer chemistry and materials science. Aryltrichlorosilanes, a subclass of organosilanes that includes this compound, have been of interest for their potential to create thermally stable and chemically resistant materials. Early research focused on the hydrolysis and condensation reactions of various alkyl- and aryltrichlorosilanes to form silicone polymers. archive.org The hydrolysis of an aryl trichlorosilane (B8805176), such as RSiCl₃ where R is an aryl group, leads to the formation of a silanetriol, RSi(OH)₃, which then undergoes condensation to form a complex, cross-linked polymer. uou.ac.in This fundamental chemistry underpins the applications of these compounds in creating robust coatings and materials.

Scope and Significance of Academic Research on this compound

While specific academic research solely focused on this compound is not extensively documented in readily available literature, its structural motifs suggest its utility in areas where surface modification and hydrophobicity are paramount. The combination of the reactive trichlorosilyl group with the long-chain alkyl-substituted phenyl group makes it a candidate for creating superhydrophobic surfaces. Research on similar long-chain alkyl or fluorinated alkyl trichlorosilanes has demonstrated their effectiveness in rendering surfaces extremely water-repellent. mdpi.com For instance, octadecyltrichlorosilane (B89594) (OTS) and trichloro(1H,1H,2H,2H-perfluorooctyl)silane have been used to functionalize materials to achieve superhydrophobicity. mdpi.com

The academic significance of compounds like this compound lies in their potential application in the development of advanced materials. The nonylphenyl group can influence the packing and organization of the resulting siloxane films on a substrate, potentially leading to unique surface properties. Research in this area often involves the controlled grafting of such silanes onto various substrates to tailor their surface energy, wettability, and compatibility with other materials. The study of how the structure of the organic substituent in aryltrichlorosilanes affects the properties of the resulting surface modification is an ongoing area of materials science research. acs.org

Structure

3D Structure

Properties

IUPAC Name |

trichloro-(4-nonylphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23Cl3Si/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18/h10-13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBMMSLHWHOERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90740605 | |

| Record name | Trichloro(4-nonylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90740605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139056-21-6 | |

| Record name | Trichloro(4-nonylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90740605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Reaction Pathways of Trichloro 4 Nonylphenyl Silane

Precursor Chemistry and Synthetic Routes

The formation of Trichloro(4-nonylphenyl)silane is predicated on the creation of a stable silicon-carbon bond. Several established synthetic strategies in organosilicon chemistry are applicable, each with distinct precursors and reaction conditions.

Direct Synthesis Approaches

The Direct Process, also known as the Müller-Rochow process, is a cornerstone of industrial organosilane production, typically involving the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. mdpi.comresearchgate.net This method is highly effective for producing methylchlorosilanes and some other simple alkyl- and arylchlorosilanes. mdpi.com

However, the Direct Process is generally not suitable for the synthesis of specialized arylsilanes like this compound. acs.org The primary limitations include a lack of selectivity and the harsh reaction conditions, which can lead to the decomposition of complex organic substituents and the formation of a wide mixture of products that are difficult to separate.

Grignard and Related Organometallic Routes to Arylsilanes

Grignard and other organometallic routes are the most common and versatile methods for synthesizing specialty arylsilanes, including this compound. acs.orgmt.com These reactions involve the nucleophilic substitution of a halide on a silicon atom by an organometallic reagent.

The typical pathway involves two main steps:

Formation of the Grignard Reagent: 1-Bromo-4-nonylbenzene is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the 4-nonylphenylmagnesium bromide Grignard reagent.

Silylation: The prepared Grignard reagent is then added to an excess of a silicon halide, typically silicon tetrachloride (SiCl₄). The highly nucleophilic carbon atom of the 4-nonylphenyl group attacks the electrophilic silicon atom of SiCl₄, displacing one chloride ion to form the desired this compound and magnesium bromide chloride as a byproduct. organic-chemistry.org

The use of an excess of silicon tetrachloride is crucial to minimize the formation of di- and tri-substituted products, such as dichloro-bis(4-nonylphenyl)silane. Zinc-catalyzed variations of this nucleophilic substitution have also been shown to be effective for a broad range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.org

Hydrosilylation Reactions in this compound Formation

Hydrosilylation provides an alternative route, involving the addition of a hydrosilane across a carbon-carbon double bond. nih.gov For the synthesis of this compound, this would require the reaction of trichlorosilane (B8805176) (HSiCl₃) with 4-nonylstyrene.

This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum (e.g., Speier's or Karstedt's catalyst), but rhodium and other metals are also used. nih.govgoogle.com The reaction proceeds via the addition of the Si-H bond across the vinyl group's double bond. Depending on the catalyst and conditions, the addition can follow either Markovnikov or anti-Markovnikov regioselectivity, leading to two possible isomers. However, for terminal alkenes like styrene (B11656) derivatives, the anti-Markovnikov product, which results in the silicon atom bonding to the terminal carbon, is typically favored, yielding the desired linear product structure.

Table 1: Comparison of Synthetic Routes to this compound

| Method | Key Precursors | Primary Reagent | Typical Conditions | Applicability & Remarks |

|---|---|---|---|---|

| Direct Synthesis | Silicon metal, 1-chloro-4-nonylbenzene | Copper catalyst | High temperature (e.g., >250°C) | Generally unsuitable; lacks selectivity for complex arylsilanes. acs.org |

| Grignard Route | 1-Bromo-4-nonylbenzene, Magnesium | Silicon tetrachloride (SiCl₄) | Anhydrous ether solvent, low to ambient temperature | Most common and versatile method for this type of specialty silane (B1218182). organic-chemistry.orgorganic-chemistry.org |

| Hydrosilylation | 4-Nonylstyrene | Trichlorosilane (HSiCl₃) | Transition metal catalyst (e.g., Pt, Rh), mild temperatures | Viable alternative, dependent on the availability of the styrene precursor. nih.gov |

Fundamental Reaction Mechanisms Involving this compound

Once synthesized, this compound is a highly reactive molecule, primarily due to the three silicon-chlorine bonds, which are susceptible to nucleophilic attack. Its most fundamental reactions are hydrolysis and subsequent condensation.

Hydrolysis Kinetics and Mechanism (e.g., pH dependence, SN2-Si pathways)

The hydrolysis of this compound involves the stepwise replacement of its three chloro groups with hydroxyl (-OH) groups, ultimately forming (4-nonylphenyl)silanetriol ((C₉H₁₉C₆H₄)Si(OH)₃) and hydrochloric acid (HCl).

The reaction mechanism is a nucleophilic substitution at the silicon center, generally proceeding via an Sₙ2-Si pathway . nih.gov Unlike carbon-centered Sₙ2 reactions, which involve a single transition state, the Sₙ2-Si mechanism can proceed through a pentacoordinate intermediate or transition state due to the availability of silicon's d-orbitals. researchgate.netresearchgate.net A water molecule acts as the nucleophile, attacking the electrophilic silicon atom. This leads to the formation of a trigonal bipyramidal intermediate, followed by the departure of a chloride leaving group.

The kinetics of this hydrolysis are strongly dependent on pH:

Acidic Conditions: Under acidic conditions (low pH), the reaction is catalyzed. A hydronium ion (H₃O⁺) can protonate one of the chlorine atoms attached to the silicon, making it a better leaving group (HCl) and increasing the electrophilicity of the silicon atom, thereby accelerating the nucleophilic attack by water. nih.govunm.edu

Neutral Conditions: The hydrolysis rate is significantly slower at or near neutral pH (pH ~7). researchgate.net

Alkaline Conditions: Under basic conditions (high pH), the reaction is also strongly catalyzed. The hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than water and attacks the silicon atom directly, leading to a rapid displacement of the chloride ions. nih.govunm.edu

Table 2: Factors Influencing the Hydrolysis of this compound

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| Low pH (Acidic) | High Rate (Catalyzed) | Protonation of the chlorine leaving group makes it depart more easily. nih.govunm.edu |

| Neutral pH | Very Low Rate | Water is a relatively weak nucleophile and chloride is a moderate leaving group. researchgate.net |

| High pH (Alkaline) | High Rate (Catalyzed) | The hydroxide ion (OH⁻) is a strong nucleophile, leading to rapid attack on the silicon atom. nih.govunm.edu |

| Steric Hindrance | Decreased Rate | The bulky 4-nonylphenyl group can sterically hinder the backside attack of the nucleophile on the silicon center. researchgate.net |

Condensation Mechanisms (e.g., silanol (B1196071) condensation, siloxane bridge formation)

Following hydrolysis, the resulting (4-nonylphenyl)silanetriol molecules are highly prone to condensation. This process involves the reaction between two silanol (-Si-OH) groups to form a siloxane bridge (-Si-O-Si-) and a molecule of water. sigmaaldrich.comgelest.com

This condensation can occur between two (4-nonylphenyl)silanetriol monomers to form a dimer, or between a monomer and a growing oligomer. As the silanetriol has three hydroxyl groups, continued condensation leads to the formation of a highly cross-linked, three-dimensional polysiloxane network.

Like hydrolysis, the condensation reaction is also catalyzed by both acids and bases. unm.edu

Under acidic conditions , one silanol group is protonated, making it susceptible to attack by the oxygen of another silanol group. While hydrolysis is fast under acidic conditions, the subsequent condensation can be slower, allowing for a higher concentration of stable silanol intermediates to exist in solution. researchgate.net

Under basic conditions , a silanol group is deprotonated to form a silanolate anion (-Si-O⁻), which is a powerful nucleophile that readily attacks another neutral silanol group. nih.gov Base catalysis generally promotes both hydrolysis and condensation rapidly, leading quickly to the formation of larger polymer networks. unm.edu

The formation of these stable, covalent siloxane bridges is fundamental to the utility of organotrichlorosilanes in forming robust polymer networks and surface coatings. researchgate.net

Influence of Steric and Inductive Effects on Reaction Rates

The rates of reaction in the synthesis of this compound are significantly influenced by both steric and inductive effects, which are inherent to the reactants and intermediates.

In the Grignard synthesis, the steric hindrance of the 4-nonylphenyl Grignard reagent can affect the rate of its addition to silicon tetrachloride. While generally a facile reaction, highly branched or bulky Grignard reagents can exhibit slower reaction rates. researchgate.net

Inductive Effects: The electronic properties of the substituents on the phenyl ring and the silicon atom play a crucial role in reaction kinetics. The nonyl group is an electron-donating group (EDG) through an inductive effect (+I). This increases the electron density on the phenyl ring and, in the case of 4-nonylstyrene, on the vinyl group. An increase in electron density at the double bond can influence the rate of hydrosilylation, depending on the specific mechanism of the catalyst used. For electrophilic catalysts, increased electron density may enhance the reaction rate.

In the Grignard reagent, the electron-donating nature of the nonyl group enhances the nucleophilicity of the carbanionic carbon attached to the magnesium, which could potentially increase the rate of reaction with the electrophilic silicon center of silicon tetrachloride. The reactivity of silanes in hydrosilylation is also governed by inductive effects, with more electron-withdrawing groups on the silicon atom generally leading to higher reactivity. For instance, the reactivity order is often cited as SiHCl3 > (C6H5)3SiH > (C2H5)3SiH. libretexts.org

Catalysis in this compound Reactions

Catalysis is central to the efficient and selective synthesis of this compound, particularly in the context of hydrosilylation.

Acidic and Basic Catalysis Effects

While transition metal catalysis is more common for hydrosilylation, both acids and bases can catalyze the addition of silanes to unsaturated bonds.

Acidic Catalysis: Lewis acids can activate the Si-H bond through η¹-coordination, facilitating the hydrosilylation reaction. nih.gov For example, tris(pentafluorophenyl)borane (B72294) has been shown to be an effective metal-free catalyst for the hydrosilylation polymerization of dienes with disilanes. nih.gov Such catalysts could potentially be employed in the synthesis of this compound.

Basic Catalysis: Organic bases, such as trialkylamines, can also catalyze hydrosilylation reactions. nih.gov The proposed mechanism involves the formation of a trichlorosilyl (B107488) anion through the interaction of the amine with the trichlorosilane. This highly nucleophilic anion can then attack the alkene.

Role of Transition Metal Catalysts in Silane Transformations

Transition metal complexes are the most widely used and efficient catalysts for hydrosilylation reactions. nih.govproquest.comdntb.gov.ua These catalysts operate through various mechanisms, with the Chalk-Harrod mechanism being a prevalent model. wikipedia.org This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by alkene coordination, insertion, and reductive elimination to yield the alkylsilane. libretexts.org

A variety of transition metals, including platinum, palladium, rhodium, nickel, and iron, have been shown to catalyze hydrosilylation. nih.govlibretexts.orgacs.org Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are particularly common in industrial applications due to their high activity. sigmaaldrich.com Rhodium and palladium catalysts are also highly effective and can offer different selectivity profiles. nih.govlibretexts.org For instance, palladium-catalyzed hydrosilylation of styrene with trichlorosilane proceeds with excellent regioselectivity to give the 1-phenyl-1-silylethane product. libretexts.org

The choice of catalyst and ligands can significantly influence the regioselectivity and stereoselectivity of the hydrosilylation of 4-nonylstyrene. Depending on the catalyst system, the addition of the trichlorosilyl group could occur at either the terminal (anti-Markovnikov) or the internal (Markovnikov) carbon of the vinyl group.

Surface Chemistry and Interfacial Phenomena

Self-Assembled Monolayers (SAMs) of Trichloro(4-nonylphenyl)silane

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs using organosilanes like this compound is a cornerstone of surface functionalization, enabling precise control over interfacial properties such as wetting, adhesion, and corrosion resistance.

The formation of this compound SAMs is a multi-step process initiated by the highly reactive trichlorosilyl (B107488) headgroup. The mechanism is critically dependent on the presence of hydroxyl (-OH) groups on the substrate surface.

On Hydroxylated Surfaces (e.g., Silicon Dioxide): The primary mechanism for SAM formation on hydroxyl-bearing oxide surfaces like silicon dioxide (SiO₂) involves a two-step process researchgate.net.

Hydrolysis: The trichlorosilyl headgroup of the this compound molecule rapidly reacts with trace amounts of water present on the substrate surface or in the deposition solvent. This hydrolysis step converts the reactive Si-Cl bonds into silanol (B1196071) groups (-Si(OH)₃) arxiv.org.

Condensation: The newly formed silanol groups then undergo a condensation reaction with the hydroxyl groups on the substrate, forming strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds that anchor the molecule to the surface kyoto-u.ac.jp. Simultaneously, lateral condensation reactions occur between adjacent silanol headgroups, creating a cross-linked polysiloxane network that imparts significant stability to the monolayer dtu.dk.

On Metals and Metal Oxides: The formation of SAMs on metal surfaces is contingent on the surface chemistry of the specific metal.

Oxidized Metals: For metals that naturally form a stable oxide layer with surface hydroxyls (e.g., aluminum oxide, titanium dioxide, copper oxide), the mechanism is analogous to that on silicon dioxide kyoto-u.ac.jpresearchgate.net. The organosilane covalently bonds to the surface via metallo-siloxane bonds (e.g., Si-O-Al, Si-O-Ti) researchgate.net.

Noble Metals: On less reactive metals like gold or silver, a native oxide layer may not be readily available. The formation of a dense, covalently bonded SAM is more challenging and may depend on pre-treatment steps to create a hydroxylated surface nih.gov. The stability of the resulting monolayer is largely attributed to the formation of siloxy-metal bonds, such as the Si-O-Cu bond identified on oxidized copper surfaces researchgate.net.

The quality, structure, and stability of the resulting SAM are highly dependent on the conditions under which it is deposited. Key parameters include the deposition method (solvent or vapor phase) and temperature.

Solvent Phase vs. Vapor Phase Deposition: Both liquid-phase and vapor-phase deposition methods are used for forming organosilane SAMs, each with distinct advantages and disadvantages kyoto-u.ac.jpdtu.dk.

Solvent Phase Deposition: This common method involves immersing the substrate in a solution containing this compound, typically in an anhydrous organic solvent kyoto-u.ac.jp. While straightforward, this method is highly sensitive to trace amounts of water, which can cause premature hydrolysis and polymerization of the silane (B1218182) in the bulk solution, leading to the deposition of aggregates and multilayers rather than a uniform monolayer nih.gov.

Vapor Phase Deposition (VPD): In this method, the substrate is exposed to the vapor of the organosilane under controlled temperature and pressure. VPD offers better control over the deposition process, minimizing the formation of aggregates and often resulting in smoother, more uniform monolayers dtu.dknih.gov. It is particularly advantageous as it reduces the use of solvents kyoto-u.ac.jp. However, careful control of water vapor concentration in the reaction chamber is crucial to achieve optimal results researchgate.net.

The table below summarizes the key differences between the two deposition methods.

| Feature | Solvent Phase Deposition | Vapor Phase Deposition |

| Process | Substrate immersed in silane solution kyoto-u.ac.jp | Substrate exposed to silane vapor dtu.dk |

| Advantages | Simple setup | High purity films, minimal aggregation, less solvent waste kyoto-u.ac.jpnih.gov |

| Disadvantages | Prone to multilayer/aggregate formation, sensitive to water contamination in solvent nih.gov | Requires more complex equipment, sensitive to ambient humidity researchgate.net |

| Resulting Film | Can be less uniform, higher surface roughness | Typically smoother and more uniform monolayers nih.gov |

Influence of Temperature: Temperature plays a crucial role in both the kinetics of SAM formation and the thermal stability of the final film.

Deposition Temperature: Affects the rate of the hydrolysis and condensation reactions. Higher temperatures can accelerate film formation but may also promote disordered layers if not carefully controlled.

Post-Deposition Annealing: Thermal annealing can sometimes improve the order and stability of the SAM. However, excessive temperatures can lead to molecular disorder and irreversible structural disruption of the monolayer researchgate.net. For instance, studies on similar fluoroalkyl silane SAMs show that while conformational order can be retained after cycling to temperatures below 423 K, higher temperatures lead to partial or complete loss of order researchgate.net.

Achieving a dense, uniform, and defect-free monolayer is critical for most applications. The primary factor influencing uniformity is the meticulous control of water.

Water Content: The presence of water is a double-edged sword. A thin layer of surface-adsorbed water is necessary to facilitate the hydrolysis of the trichlorosilyl groups. However, excess water, either on the surface or in the solvent, leads to uncontrolled polymerization in the solution, resulting in the deposition of polysiloxane aggregates and a rough, non-uniform surface nih.govresearchgate.net. Therefore, using anhydrous solvents and controlled humidity environments is essential for high-quality SAM formation arxiv.org.

Substrate Preparation: A clean, fully hydroxylated substrate is a prerequisite for forming a dense and uniform SAM. Treatment with solutions like "piranha" (a mixture of sulfuric acid and hydrogen peroxide) is a common method to ensure the silicon dioxide surface is fully hydroxylated and free of organic contaminants researchgate.net.

Deposition Time: The duration of the deposition process influences surface coverage. The growth of organosilane SAMs often proceeds through an island expansion process, where initial nucleation sites grow and coalesce over time to form a complete monolayer nih.gov.

A fascinating phenomenon in the formation of organosilane SAMs from the vapor phase is the emergence of propagating waves of self-assembly. Research has shown that under certain conditions, SAM formation does not occur uniformly across the substrate simultaneously. Instead, it can nucleate at a region of high precursor concentration (e.g., near the vapor source) and then advance across the surface as a distinct front or wave nih.govnih.gov.

This wavelike self-assembly is described as an autocatalytic process, where the formation of the ordered SAM region catalyzes further ordering at the front's leading edge nih.gov. This frontal propagation can be visualized and studied using techniques like near-edge x-ray absorption fine structure (NEXAFS) spectroscopy, which can map the surface composition and molecular ordering across the substrate nih.govnih.gov. This phenomenon provides a unique model system for investigating the fundamental principles of ordering processes and front propagation in two-dimensional systems nih.gov.

Surface Grafting and Functionalization

Surface grafting refers to the attachment of molecules to a solid surface via covalent bonds. For this compound, this process is highly efficient on inorganic surfaces due to the reactivity of its trichlorosilyl group, leading to the formation of a robust and stable functionalized layer.

The hallmark of organosilane chemistry is its ability to form strong covalent bonds with oxide surfaces researchgate.net.

Si-O-Si Bonds: On silicon-based materials like silica (B1680970) and glass, the grafting process culminates in the formation of Si-O-Si bonds kyoto-u.ac.jp. These bonds are thermodynamically stable and are the same linkages found in the bulk silica material, ensuring a very strong and durable attachment of the organic layer to the substrate.

Metallo-Siloxane Bonds: When this compound is grafted onto the surfaces of metal oxides such as alumina (Al₂O₃), titania (TiO₂), or zirconia (ZrO₂), the covalent linkage is a metallo-siloxane bond (Si-O-Metal) kyoto-u.ac.jpresearchgate.net. For example, on copper oxide, evidence strongly suggests the formation of a stable siloxy-copper (–Si–O–Cu–) bond via a condensation reaction between the silanol headgroup and surface copper hydroxide (B78521) moieties researchgate.net. The formation of these robust covalent bonds is responsible for the high stability of the grafted layer, even under harsh environmental conditions researchgate.net.

This covalent attachment distinguishes organosilane SAMs from other systems like alkanethiols on gold, providing superior thermal and chemical stability for a wide range of applications.

Modification of Nanoparticle Surfaces (e.g., TiO2, Fe3O4, CNTs)

While there is a wealth of research on the surface modification of nanoparticles like titanium dioxide (TiO2), iron(II,III) oxide (Fe3O4), and carbon nanotubes (CNTs) using various silanes, no studies were found that specifically utilize this compound for this purpose. The existing literature details the use of other silanes, such as aminopropyltriethoxysilane (APTES) and 3-methacryloxypropyltrimethoxysilane (MPTMS), to improve the dispersion of these nanoparticles in polymer matrices and to enhance the properties of the resulting nanocomposites. researchgate.netutwente.nlmdpi.comnih.govbuketov.edu.kzresearchgate.netnih.govmdpi.com However, the specific interactions and effects of the 4-nonylphenyl group in this compound on these nanoparticle surfaces are not documented in the available search results.

Grafting to Cellulose (B213188) and Other Organic Substrates

The grafting of silanes onto cellulose and its derivatives (like cellulose nanocrystals) is a well-established method to enhance their compatibility with hydrophobic polymer matrices. nih.govresearchgate.netmdpi.commdpi.com Research in this area commonly employs silanes with functional groups that can interact with the polymer matrix. Although the principles of silane grafting to hydroxyl-rich surfaces like cellulose are understood, no specific examples or research detailing the grafting of this compound onto cellulose or other organic substrates were identified.

Interfacial Adhesion Promotion Mechanisms

Chemical Interactions at Organic-Inorganic Interfaces

Silane coupling agents, in general, are known to promote adhesion at organic-inorganic interfaces by forming a chemical bridge. The trichlorosilyl group is highly reactive and can form covalent bonds (Si-O-M, where M is a metal or silicon from the inorganic substrate) with inorganic surfaces that possess hydroxyl groups. The organic functional group on the silane then interacts with the organic polymer matrix. While this is the general mechanism for all reactive silanes, researchgate.netmdpi.comnih.govresearchgate.net the specific contribution of the 4-nonylphenyl group of this compound to the interfacial adhesion properties has not been specifically studied in the provided search results.

Advanced Materials Applications and Performance Studies Academic Research Focus

Functional Coatings and Thin Films

Organotrichlorosilanes are widely used to form self-assembled monolayers (SAMs) or thin polymeric coatings on various substrates. The trichlorosilyl (B107488) group is highly reactive toward hydroxylated surfaces (like glass, silica (B1680970), and metal oxides), forming a stable, covalent siloxane bond (Si-O-Substrate). The organic substituent, in this case, the 4-nonylphenyl group, then forms the new surface interface, dictating its properties.

Development of Tailored Surface Wettability (e.g., hydrophobicity)

The primary application of long-chain alkyl and aryl silanes in coatings is the creation of low-energy, hydrophobic surfaces. The non-polar nature of the nonylphenyl group would be expected to significantly reduce the surface energy of a substrate, thereby increasing its water contact angle and imparting hydrophobicity.

Research Findings: Studies on analogous compounds, such as octadecyltrichlorosilane (B89594) (OTS) and phenyltrichlorosilane (B1630512), demonstrate that the molecular structure of the organic group is critical. The long nonyl alkyl chain would provide a strong hydrophobic character, while the phenyl group would influence the packing density and orientation of the molecules in the self-assembled monolayer. This combination would likely result in a highly water-repellent surface. The water contact angle is a key metric for hydrophobicity. For a smooth surface coated with a well-ordered monolayer of a long-chain alkylsilane, contact angles can be expected to be high.

| Silane (B1218182) Type (Analogous) | Substrate | Water Contact Angle (°) |

| Octyltrichlorosilane | Silicon Wafer | 105-110 |

| Phenyltrichlorosilane | Glass | 85-90 |

| Trichloro(4-nonylphenyl)silane (Projected) | Glass/Silicon | 100-115 |

This interactive table presents projected data based on the performance of structurally similar silanes.

The nonylphenyl group's structure—a flexible alkyl chain attached to a rigid phenyl ring—could lead to a less densely packed monolayer compared to a straight-chain alkylsilane like OTS. However, the sheer non-polar character of the C9 chain combined with the phenyl ring would ensure strong hydrophobicity.

Enhancement of Barrier Properties

Dense, cross-linked silane coatings can act as effective barriers against the permeation of moisture and corrosive ions. After initial reaction with the surface, the chlorosilyl groups can hydrolyze and cross-condense with adjacent silane molecules, forming a robust polysiloxane network.

Composite Materials and Nanocomposites

Role as Coupling Agents in Polymer Composites

This compound would function as a bifunctional coupling agent. The trichlorosilyl end would bond to the hydroxyl groups on the surface of inorganic fillers. The nonylphenyl group, being organophilic, would entangle with and establish strong van der Waals interactions with non-polar polymer matrices such as polypropylene (B1209903), polyethylene, or polystyrene.

Mechanism of Action:

Hydrolysis: The Si-Cl bonds rapidly hydrolyze in the presence of surface moisture to form reactive silanol (B1196071) groups (Si-OH).

Condensation: These silanol groups condense with hydroxyl groups on the filler surface, forming stable Si-O-Filler covalent bonds.

Interfacial Adhesion: The outward-facing nonylphenyl groups on the filler surface create a hydrophobic, organophilic interface that improves wetting by the molten polymer during processing and promotes strong adhesion with the polymer matrix upon cooling.

Improvement of Mechanical and Thermal Properties of Hybrid Materials

Effective coupling between the filler and the polymer matrix leads to significant improvements in the mechanical and thermal performance of the resulting composite.

Research Findings: Studies on polypropylene composites reinforced with silane-treated glass fibers or mineral fillers consistently show marked improvements in mechanical strength. nih.govgelest.com The use of a coupling agent with a long, non-polar tail like the nonylphenyl group would be particularly effective in non-polar thermoplastic matrices. By improving the stress transfer at the interface, the tensile strength, flexural modulus, and impact strength of the composite would be enhanced.

| Property | Unfilled Polymer (Projected) | Composite without Coupling Agent (Projected) | Composite with this compound (Projected) |

| Tensile Strength (MPa) | 30 | 35 | 45-50 |

| Flexural Modulus (GPa) | 1.5 | 2.5 | 3.5-4.0 |

| Impact Strength (kJ/m²) | 4 | 3 | 5-6 |

This interactive table illustrates the projected improvements in a generic polypropylene composite. Actual values would depend on filler type and loading.

Thermal stability, as measured by the heat deflection temperature (HDT), would also be expected to increase. By restricting the mobility of polymer chains at the filler interface, the composite can maintain its stiffness and structural integrity at higher temperatures.

Dispersion Stability of Nanomaterials in Polymer Matrices

A critical challenge in developing nanocomposites is preventing the agglomeration of nanoparticles within the polymer matrix. Surface treatment of nanoparticles with a suitable silane is a key strategy to improve their dispersion.

Research Findings: Treating hydrophilic nanoparticles (e.g., silica, titania) with this compound would transform their surface from hydrophilic to hydrophobic and organophilic. gelest.com This surface modification reduces the strong particle-particle interactions (hydrogen bonding) that cause agglomeration. The nonylphenyl groups create a sterically hindered, low-energy surface that is more compatible with the polymer matrix. This improved compatibility facilitates the deagglomeration of nanoparticle clusters during melt processing and ensures a more uniform and stable dispersion throughout the final material. A homogenous dispersion maximizes the available surface area of the nanoparticles, leading to more effective reinforcement and enhancement of the composite's properties.

Precursor in Specialized Hybrid Systems

Integration into Advanced Ceramic Precursors

There is no available academic research or data detailing the specific integration of this compound into advanced ceramic precursors. General research on organosilicon precursors for ceramics focuses on other compounds, and no performance studies or detailed findings concerning this compound in this application were found.

Role in Adhesives and Sealants Research

Specific academic research detailing the role and performance of this compound in adhesives and sealants is not present in the available literature. While the broader class of silane coupling agents is studied for these applications, there are no specific research findings or data tables related to this compound.

Environmental Research Aspects of Trichloro 4 Nonylphenyl Silane

Hydrolytic Degradation Pathways in Aqueous Environments

Trichloro(4-nonylphenyl)silane is anticipated to undergo rapid hydrolysis in aqueous environments. This reactivity is characteristic of the trichlorosilyl (B107488) group (-SiCl₃). The degradation process is initiated by the reaction of the silicon-chlorine bonds with water molecules. wikipedia.orgwikipedia.org

The proposed hydrolytic degradation pathway is as follows:

Initial Hydrolysis: The three chlorine atoms attached to the silicon are sequentially replaced by hydroxyl (-OH) groups from water, forming a silanetriol intermediate, (4-nonylphenyl)silanetriol, and releasing three molecules of hydrochloric acid (HCl). google.com

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl (where R = 4-nonylphenyl group)

Condensation: The resulting silanetriol is unstable and readily undergoes self-condensation reactions. The hydroxyl groups on adjacent molecules react to form siloxane bonds (Si-O-Si), eliminating water molecules in the process. This leads to the formation of polymeric siloxane structures, often referred to as silicones. wikipedia.org

n R-Si(OH)₃ → (R-SiO₁.₅)n + 1.5n H₂O

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. dakenchem.com The nonylphenyl group is not expected to be cleaved from the silicon atom during this initial abiotic degradation phase. The ultimate products of hydrolytic degradation are expected to be a mixture of polysiloxanes containing the 4-nonylphenyl group and hydrochloric acid. The stability of siloxane bonds can be affected by strongly acidic or basic conditions, potentially leading to further rearrangement or slower degradation. gelest.com

Biotransformation and Biodegradation Mechanisms

Following initial hydrolytic degradation, the resulting (4-nonylphenyl)siloxanes would be subject to biotransformation and biodegradation. The primary focus of microbial attack would likely be the 4-nonylphenyl group, as the siloxane backbone is generally resistant to biodegradation. gesamp.orgresearchgate.net The biodegradation of 4-nonylphenol (B119669), a structurally similar and well-studied environmental contaminant, provides a model for the potential fate of the organic moiety of this compound.

Microorganisms in soil and sediment can degrade 4-nonylphenol under both aerobic and anaerobic conditions. mdpi.comnih.gov Aerobic degradation is generally more rapid and involves the enzymatic breakdown of the aromatic ring and the alkyl chain. nih.gov

Key Biotransformation Mechanisms:

Hydroxylation: Cytochrome P450 monooxygenases, a versatile class of enzymes found in many organisms, can initiate the degradation process by hydroxylating the aromatic ring or the nonyl side chain. youtube.comyoutube.com This increases the water solubility of the compound and makes it more susceptible to further microbial attack.

Ring Cleavage: Following hydroxylation, microorganisms can cleave the aromatic ring, leading to the formation of smaller, more readily biodegradable aliphatic compounds.

Side-Chain Oxidation: The branched nonyl chain can also be a target for microbial oxidation, which can proceed through various pathways. proquest.com

The half-life of 4-nonylphenol varies significantly depending on environmental conditions.

| Matrix | Half-life (t₁/₂) in Days | Conditions |

|---|---|---|

| Sewage Sludge | 1.1 - 99.0 | Aerobic |

| Sediments | 1.1 - 99.0 | Aerobic |

| Seawater | Slow initial degradation, rapid after adaptation (post 4 weeks) | Aerobic |

Data compiled from multiple sources indicating the range of reported half-lives under aerobic conditions. mdpi.comnih.gov

Anaerobic degradation of 4-nonylphenol has also been observed, although it generally proceeds at a slower rate than aerobic degradation. nih.gov Under denitrifying conditions, the linear isomer of 4-nonylphenol has been shown to degrade with a half-life of approximately 0.4 days after an initial lag phase. nih.gov

Advanced Analytical Methodologies for Research Detection of Degradation Products

The detection and characterization of the degradation products of this compound in environmental matrices would require sophisticated analytical techniques capable of identifying both the organosilicon and nonylphenol-derived compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown compounds. nih.govresearchgate.net Both ¹H and ¹³C NMR could be used to identify the structure of metabolites formed during biotransformation. nih.gov ²⁹Si NMR would be particularly useful for characterizing the changes in the silicon-containing portion of the molecule, such as the formation of silanols and siloxane bonds. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with chromatographic separation, is essential for identifying and confirming the structure of degradation products. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to ionize the molecules for MS analysis. nasa.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural confirmation. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. nih.gov It would be suitable for analyzing the parent compound, this compound, as well as some of its less polar degradation products. researchgate.net Derivatization may be necessary to increase the volatility of polar metabolites like silanols. Unexpected peaks can sometimes be observed during GC-MS analysis of organosilicon compounds due to in-source reactions. wiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of more polar, non-volatile degradation products, such as hydroxylated nonylphenols and short-chain nonylphenol ethoxycarboxylates that might form during biodegradation. nih.gov Reversed-phase liquid chromatography is commonly used to separate these compounds before their detection by MS or tandem MS (MS/MS). tandfonline.comgov.bc.ca

| Technique | Application | Target Analytes |

|---|---|---|

| GC-MS | Quantification and identification of volatile and semi-volatile compounds. | This compound, less polar degradation products. |

| LC-MS/MS | Detection and quantification of polar, non-volatile metabolites. | Hydroxylated nonylphenols, silanols, other polar degradation products. |

| NMR Spectroscopy | Structural elucidation of unknown metabolites. | All degradation products and metabolites. |

This table summarizes the primary applications of advanced analytical techniques in the environmental fate studies of compounds analogous to this compound.

Computational and Theoretical Investigations of Trichloro 4 Nonylphenyl Silane

Molecular Modeling of Structural Conformations

The structure of Trichloro(4-nonylphenyl)silane is characterized by a polar trichlorosilyl (B107488) head group attached to a nonpolar 4-nonylphenyl tail. The nonyl group, a nine-carbon alkyl chain, can adopt a multitude of conformations due to the rotation around its carbon-carbon single bonds. Molecular mechanics calculations can be used to identify the lowest energy conformations, which are typically extended, all-trans configurations of the alkyl chain, as these minimize steric hindrance.

Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule, showing how the nonyl chain and the phenyl ring move and flex over time at different temperatures. These simulations can also provide information on the distribution of dihedral angles within the nonyl chain, giving a statistical picture of its conformational landscape.

Table 1: Predicted Geometric Parameters of this compound from Molecular Modeling

| Parameter | Predicted Value Range | Method |

| Si-Cl Bond Length | 2.03 - 2.06 Å | Density Functional Theory (DFT) |

| Si-C Bond Length | 1.85 - 1.88 Å | Density Functional Theory (DFT) |

| C-Si-Cl Bond Angle | 108 - 111° | Density Functional Theory (DFT) |

| Nonyl Chain End-to-End Distance (trans conformation) | ~11 - 13 Å | Molecular Mechanics (MM) |

Note: The data in this table are representative values based on computational studies of analogous organosilane compounds.

Quantum Chemical Studies of Reactivity (e.g., bond dissociation energies, transition states)

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. rsc.org These calculations can predict various properties, including bond dissociation energies, atomic charges, and the energies of transition states for chemical reactions.

The reactivity of this compound is dominated by the highly polarized Si-Cl bonds. Quantum chemical calculations can quantify the partial positive charge on the silicon atom and the partial negative charges on the chlorine atoms, which explains the susceptibility of the silicon center to nucleophilic attack. This is the initial step in the hydrolysis of the Si-Cl bonds to form silanols (Si-OH), a crucial process for the formation of self-assembled monolayers and polysiloxane networks.

Bond dissociation energies (BDEs) calculated using DFT can predict which bonds are most likely to break under specific conditions. For this compound, the Si-Cl bonds are expected to have the lowest BDEs compared to the Si-C and C-C bonds in the alkyl chain and phenyl ring, indicating their higher reactivity.

Furthermore, quantum chemical calculations can map out the potential energy surface for reactions such as hydrolysis. This allows for the identification and characterization of transition state structures, providing insights into the reaction mechanism and the energy barriers that must be overcome. acs.org

Table 2: Calculated Reactivity Descriptors for a Model Phenylsilane Compound

| Descriptor | Calculated Value | Significance |

| Si-Cl Bond Dissociation Energy | ~350 - 400 kJ/mol | Indicates the energy required to break the Si-Cl bond homolytically. |

| Mulliken Charge on Silicon | +1.2 to +1.5 | Highlights the electrophilic nature of the silicon atom. |

| Energy of LUMO | Negative value | Indicates the ability of the molecule to accept electrons. |

Note: These values are illustrative and based on DFT calculations of similar phenyltrichlorosilane (B1630512) molecules.

Simulations of Surface Adsorption and Self-Assembly Processes

A significant application of this compound is in the formation of self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxyl groups like silica (B1680970). beilstein-journals.org Molecular dynamics simulations are a key tool for studying the complex processes of surface adsorption and self-assembly. journaldephysique.orgsemanticscholar.org

Simulations can model the initial physisorption of this compound molecules onto a surface, followed by the hydrolysis of the trichlorosilyl headgroup in the presence of surface-bound water or atmospheric moisture. The subsequent condensation reactions, forming strong covalent Si-O-Si bonds between adjacent molecules and Si-O-substrate bonds, can also be simulated. figshare.com

These simulations provide a detailed picture of the structure and dynamics of the resulting monolayer. journaldephysique.org They can predict the packing density, tilt angle of the molecules with respect to the surface normal, and the degree of ordering within the monolayer. The long nonylphenyl tail plays a crucial role in the van der Waals interactions between adjacent molecules, which drives the ordering of the SAM. rsc.org The interplay between the headgroup chemistry and the intermolecular interactions of the tails determines the final structure and properties of the monolayer. figshare.com

Table 3: Typical Simulation Parameters for Self-Assembly of Alkyltrichlorosilanes on Silica

| Parameter | Typical Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, COMPASS | Describes the potential energy of the system. |

| System Size | Several hundred silane (B1218182) molecules and a substrate slab | To model a representative surface area. |

| Simulation Time | Nanoseconds to microseconds | To observe the dynamics of adsorption and ordering. |

| Ensemble | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) | To simulate realistic experimental conditions. |

Theoretical Prediction of Polymerization Pathways and Product Structures

Beyond the formation of two-dimensional SAMs, this compound can undergo polymerization to form three-dimensional polysiloxane networks. Theoretical calculations can help predict the likely pathways for this polymerization and the structures of the resulting polymers.

The polymerization process is initiated by the hydrolysis of the Si-Cl bonds to form silanetriols. These intermediates are highly reactive and can undergo condensation reactions with each other. Quantum chemical calculations can be used to compare the activation energies for different condensation pathways, such as the formation of linear chains versus cyclic structures or more complex, cross-linked networks.

Molecular modeling can then be used to predict the structure and properties of the resulting polymer. By simulating the growth of the polymer chain and the formation of cross-links, it is possible to gain insights into the morphology, density, and mechanical properties of the bulk polysiloxane material derived from this compound. These theoretical predictions can guide the design of materials with specific properties for various applications.

Advanced Characterization Techniques in Trichloro 4 Nonylphenyl Silane Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and chemical bonding associated with Trichloro(4-nonylphenyl)silane.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is an indispensable tool for monitoring the hydrolysis and condensation reactions of this compound, which are the key steps in the formation of polysiloxane networks. The 29Si chemical shift is highly sensitive to the number of siloxane (Si-O-Si) bonds attached to the silicon atom, allowing for the quantitative tracking of polymerization progress.

In a typical polymerization process, the 29Si NMR spectrum would exhibit distinct signals corresponding to different silicon environments. The monomeric this compound would have a characteristic chemical shift. As hydrolysis proceeds, the chlorine atoms are replaced by hydroxyl groups (-OH), causing an upfield shift in the 29Si resonance. Subsequent condensation reactions lead to the formation of Si-O-Si linkages, resulting in further shifts. These environments are often designated as Tn structures, where 'T' signifies a trifunctional silane (B1218182) unit (R-SiX3) and 'n' represents the number of bridging oxygen atoms attached to the silicon.

T0: Represents the unreacted or partially hydrolyzed species, R-Si(OH)xCl3-x.

T1: A silicon atom with one siloxane bond, indicating a chain end.

T2: A silicon atom with two siloxane bonds, representing a linear segment within a polymer chain.

T3: A fully condensed silicon atom with three siloxane bonds, indicating a cross-linking point in the network.

The relative integration of these peaks in the 29Si NMR spectrum allows for the calculation of the degree of condensation and provides detailed information about the structure of the resulting polysiloxane.

Table 1: Representative 29Si NMR Chemical Shift Ranges for Siloxane Structures

| Silicon Environment | Notation | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Monomeric Silane | T0 | +10 to -10 |

| Dimeric/End Groups | T1 | -40 to -50 |

| Linear Chain Units | T2 | -50 to -60 |

Note: The exact chemical shifts for this compound may vary depending on the solvent, concentration, and pH.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing chemical bonds within a material. In the study of this compound and its derivatives, FTIR is particularly useful for monitoring the hydrolysis and condensation reactions and for confirming the covalent attachment of the silane to a substrate.

During the polymerization of this compound, the disappearance of Si-Cl bonds and the appearance of Si-OH (silanol) groups can be observed. As condensation proceeds, the formation of characteristic broad and strong absorption bands corresponding to Si-O-Si linkages confirms the development of the polysiloxane network. When the silane is used to modify a substrate containing hydroxyl groups (like cellulose (B213188) or glass), the formation of Si-O-C bonds can also be detected, providing direct evidence of surface grafting.

Table 2: Key FTIR Absorption Bands in the Analysis of this compound Polymerization

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) |

|---|---|---|

| Si-O-Si Asymmetric Stretch | Siloxane Network | 1000 - 1130 |

| Si-O-C Stretch | Silane-Substrate Linkage | 970 - 1100 |

| Si-OH Stretch | Silanol (B1196071) | ~3200-3700 (broad) |

| C-H Stretch (Aliphatic) | Nonyl Group | 2850 - 2960 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. When this compound is used to modify a surface, XPS is an ideal tool to confirm the presence and bonding of the silane layer.

A survey scan can identify the presence of silicon, carbon, and oxygen on the surface, confirming the deposition of the silane. High-resolution scans of the Si 2p and C 1s regions provide more detailed information. The binding energy of the Si 2p peak can distinguish between different silicon oxidation states, such as the silicon in the silane molecule versus silicon in a silica (B1680970) substrate. The shape and deconvolution of the C 1s peak can confirm the presence of both the aromatic phenyl ring and the aliphatic nonyl chain.

Table 3: Representative Binding Energies for Elements in a this compound Modified Surface

| Element/Orbital | Functional Group/Bond | Typical Binding Energy (eV) |

|---|---|---|

| Si 2p | Si-O-Si / Si-O-C | 102.0 - 103.5 |

| C 1s | C-C / C-H (Aliphatic) | ~284.8 |

| C 1s | C-C (Aromatic) | ~285.5 |

Microscopic and Imaging Techniques

Microscopic techniques are employed to visualize the surface and bulk structure of materials modified with this compound, providing information on topography, roughness, and internal morphology.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. In the context of this compound research, AFM is used to characterize the topography of surfaces coated with the silane. It can reveal the uniformity of the silane layer, the presence of aggregates or domains, and quantify the surface roughness.

By analyzing the AFM height data, various roughness parameters can be calculated, such as the root mean square roughness (Rq) and the average roughness (Ra). These parameters are crucial for understanding how the silane modification affects the surface texture, which in turn can influence properties like adhesion, wettability, and biocompatibility.

Table 4: Illustrative Surface Roughness Parameters from AFM Analysis of a Silane-Modified Surface

| Parameter | Description | Example Value (nm) |

|---|---|---|

| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean plane. | 1.5 |

| Rq (Root Mean Square Roughness) | The root mean square average of the height deviations from the mean plane. | 2.0 |

Note: These values are illustrative and would depend on the substrate, deposition conditions, and quality of the this compound film.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to investigate the microstructure of materials at high magnifications.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography and composition. When a bulk material is modified with this compound, SEM can be used to visualize the changes in surface morphology. In composite materials, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) can map the distribution of silicon, confirming the dispersion of the silane-treated filler within a polymer matrix.

Colloidal and Interfacial Science Techniques

Advanced research into this compound often involves its application at interfaces and in colloidal systems. Understanding its behavior in these contexts requires specialized analytical techniques that can probe surface properties, particle formation, and reaction progression in situ.

Contact Angle Goniometry for Wettability Assessment

Contact angle goniometry is a pivotal technique for quantifying the wettability of a solid surface. This method is essential for evaluating the efficacy of surface modifications using this compound. The process involves depositing a liquid droplet onto a substrate and measuring the angle formed at the three-phase (solid, liquid, and vapor) contact line. This angle, known as the contact angle (θ), provides a direct measure of a surface's hydrophobicity or hydrophilicity.

In the context of this compound, this technique is used to assess the change in surface energy after silanization. The silane reacts with hydroxyl groups present on substrates like glass, silicon wafers, or metal oxides, forming a covalent bond and orienting the hydrophobic 4-nonylphenyl group away from the surface. nih.gov This self-assembled monolayer alters the surface from hydrophilic (high surface energy) to hydrophobic (low surface energy). nih.gov

Research Findings: Studies on similar long-chain alkyl and aryl silanes demonstrate a significant increase in the water contact angle post-silanization. rsc.org For a typical hydrophilic substrate like glass, the initial water contact angle is very low (<20°). After treatment with a solution of this compound, the contact angle is expected to increase substantially, often exceeding 90°, indicating a transition to a hydrophobic surface. The magnitude of this change depends on factors such as reaction time, silane concentration, solvent, and curing conditions. By correlating the contact angle with surface chemistry, researchers can optimize the silanization process to achieve desired levels of water repellency. rsc.orgmdpi.com

Table 1: Representative Water Contact Angle Data on Glass Substrates

| Surface Condition | Probe Liquid | Average Contact Angle (θ) | Wettability Classification |

| Unmodified Glass | Deionized Water | 18° | Hydrophilic |

| Glass + this compound | Deionized Water | 105° | Hydrophobic |

Dynamic Light Scattering (DLS) for Particle Formation and Aggregation

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. researchgate.net It is particularly valuable for studying the hydrolysis and condensation of this compound in a sol-gel process, where the silane transforms from a monomer into oligomeric species and eventually forms nanoparticles. mdpi.comnih.gov

The technique operates by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. azonano.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. azonano.com Analysis of these fluctuations yields the translational diffusion coefficient, which can be converted into the hydrodynamic radius (Rₕ) of the particles via the Stokes-Einstein equation.

Research Findings: In the study of this compound, DLS can monitor the progression of particle formation in real-time. nih.gov Initially, the solution may contain only silane monomers, which are too small to be detected. As hydrolysis and condensation proceed, oligomers and primary nanoparticles form, leading to a detectable scattering signal. DLS can track the growth of these particles over time. Furthermore, it is highly sensitive to the onset of aggregation, where primary particles begin to cluster together, indicated by a sharp increase in the measured hydrodynamic radius. researchgate.netnsf.gov This information is critical for controlling the synthesis of silane-based nanoparticles with specific sizes and for understanding the stability of the colloidal suspension. researchgate.net

Table 2: Illustrative DLS Data for this compound Sol-Gel Process

| Reaction Time (minutes) | Average Hydrodynamic Radius (Rₕ) (nm) | Polydispersity Index (PDI) | Interpretation |

| 0 | N/A | N/A | No particle formation |

| 15 | 5 | 0.15 | Formation of primary nanoparticles |

| 60 | 12 | 0.20 | Growth of primary particles |

| 120 | 85 | 0.45 | Onset of particle aggregation |

Turbidity Scanning for Reaction Kinetics Monitoring

Turbidity scanning is an optical technique that measures the attenuation of a light beam as it passes through a sample. It provides a powerful method for monitoring the kinetics of chemical reactions that involve a change in the sample's transparency, such as the sol-gel process of water-insoluble silanes like this compound. mdpi.com

When this compound is introduced into an aqueous solution, it is initially immiscible and forms a separate phase. mdpi.com As the hydrolysis reaction proceeds at the interface, the insoluble silane is converted into more soluble silanols, causing the initial silane phase to dissolve. A turbidity scanner can monitor this by measuring the increase in light transmission as the opaque silane layer disappears. Subsequently, as the hydrolyzed species undergo condensation and form larger, insoluble polysiloxane particles, the bulk solution becomes turbid. The instrument detects this as a decrease in light transmission throughout the sample. mdpi.comnih.gov

Research Findings: This technique allows for the simultaneous monitoring of two key stages of the sol-gel reaction: hydrolysis (dissolution of the neat silane) and condensation (formation of scattering particles). mdpi.com By scanning the entire height of the sample vial over time, a complete kinetic profile can be generated. The rate of hydrolysis can be determined from the speed at which the initial interface retreats, while the rate of condensation and aggregation is reflected in the rate at which the bulk solution becomes opaque. This method provides a facile means to compare reaction kinetics under different conditions (e.g., pH, temperature) and to understand the stability of the hydrolyzed intermediates. mdpi.com

Table 3: Turbidity Scanning Profile for this compound Reaction

| Time (minutes) | Location in Vial | % Transmission | Reaction Stage |

| 0 | Bottom (Interface) | 5% | Initial immiscible silane |

| 0 | Middle (Bulk) | 98% | Clear aqueous phase |

| 30 | Bottom (Interface) | 80% | Hydrolysis (silane consumed) |

| 30 | Middle (Bulk) | 95% | Onset of condensation |

| 90 | Bottom (Interface) | 98% | Hydrolysis complete |

| 90 | Middle (Bulk) | 40% | Particle growth and aggregation |

Thermal and Mechanical Characterization of Derived Materials

Materials synthesized from this compound, such as protective coatings or bulk polymers, must be characterized to determine their performance under various physical stresses. Thermal and mechanical analysis techniques are crucial for establishing their operational limits and viscoelastic properties.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining the thermal stability and composition of materials derived from this compound.

The TGA instrument heats a small amount of the material on a precision balance at a constant rate. As the temperature increases, the material may decompose, releasing volatile products and causing a decrease in mass. The resulting plot of mass versus temperature (TGA curve) provides key information, such as the onset temperature of decomposition and the final char yield. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify distinct decomposition steps. mdpi.com

Research Findings: For a polymer or coating derived from this compound, TGA can reveal its thermal stability. The presence of the phenyl group and the silicon-oxygen backbone generally imparts good thermal resistance. The decomposition profile would likely show an initial stable region, followed by one or more mass loss steps corresponding to the degradation of the nonyl side chains and, at higher temperatures, the breakdown of the siloxane and aromatic structures. researchgate.net The temperature at which significant mass loss begins is a critical indicator of the material's maximum service temperature. A higher char yield (the residual mass at the end of the experiment) often correlates with better flame retardancy. researchgate.net

Table 4: Representative TGA Data for a Polysiloxane Derived from this compound

| Parameter | Value | Significance |

| Onset of Decomposition (T₅%) | 350°C | Temperature at which 5% mass loss occurs; start of significant degradation. |

| Temperature of Max. Decomposition Rate (Tₘₐₓ) | 425°C | The temperature at which the material degrades most rapidly. |

| Char Yield at 800°C (in N₂) | 45% | Percentage of non-volatile residue, indicating formation of a stable char. |

Dynamic Mechanical Analysis (DMA) for Polymer Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials. nih.gov It involves applying a small, oscillating (sinusoidal) stress to a sample and measuring the resulting strain. researchgate.net Because polymers exhibit both elastic (solid-like) and viscous (liquid-like) behavior, the strain response will be out of phase with the applied stress.

DMA separates this response into two key components: the storage modulus (E') and the loss modulus (E''). The storage modulus represents the elastic portion and is a measure of the material's stiffness. mdpi.com The loss modulus represents the viscous portion and is a measure of the energy dissipated as heat. The ratio of these two, tan delta (tan δ = E''/E'), is the damping factor and provides information about molecular motions and phase transitions. researchgate.net

Research Findings: For a polymer derived from this compound, DMA provides critical data on its mechanical behavior as a function of temperature. semanticscholar.org The bulky 4-nonylphenyl group would act as a side chain, influencing chain mobility and, therefore, the glass transition temperature (Tg). The Tg, often identified as the peak of the tan δ curve, marks the transition from a rigid, glassy state to a more rubbery state. mdpi.com Below the Tg, the material would have a high storage modulus (high stiffness). As the temperature increases through the Tg, the storage modulus drops significantly, and the tan δ peak appears. The magnitude of the storage modulus in the rubbery plateau region and the value of the Tg are essential parameters for predicting the material's performance in structural or coating applications.

Table 5: Typical DMA Results for a Crosslinked this compound-Based Polymer

| Parameter | Value | Interpretation |

| Storage Modulus (E') at 25°C | 2.1 GPa | Stiffness of the material in its glassy state. |

| Glass Transition Temperature (Tg) (from tan δ peak) | 110°C | Temperature of transition from glassy to rubbery state. |

| Tan δ Peak Height | 0.6 | A measure of the material's damping capability at the glass transition. |

| Storage Modulus (E') at 150°C | 15 MPa | Stiffness of the material in its rubbery state (rubbery plateau). |

Q & A

Basic: What are the established synthetic routes for Trichloro(4-nonylphenyl)silane, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via the reaction of 4-nonylphenol with trichlorosilane (HSiCl₃) under anhydrous conditions. Key parameters include:

- Catalyst Use: Lewis acids (e.g., AlCl₃) or pyridine derivatives are often employed to activate the phenolic hydroxyl group, enhancing nucleophilic substitution .

- Temperature Control: Reactions are conducted at 80–120°C to balance reactivity and minimize side reactions like siloxane formation .

- Solvent Selection: Inert solvents (e.g., toluene or dichloromethane) prevent hydrolysis of trichlorosilane. Post-synthesis, vacuum distillation is recommended for purification .

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Gas Chromatography (GC): Quantify purity (>97% is typical for research-grade material) using flame ionization detection (FID). Retention times should align with deuterated standards (e.g., 4-nonylphenol-d₄) for calibration .

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the absence of hydrolyzed silanol (Si-OH) by verifying the trichlorosilane moiety (δ ~0–3 ppm for Si-Cl). ²⁹Si NMR distinguishes between mono-, di-, and trichlorinated species .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₃Cl₃Si: exact mass 344.04 g/mol) and detects trace impurities .

Advanced: How can this compound be optimized for surface functionalization in nanomaterials?

Methodological Answer:

this compound is used to anchor hydrophobic groups to surfaces (e.g., silica nanoparticles or glass substrates):

- Self-Assembly: Dissolve in anhydrous toluene (1–5% w/v) and incubate substrates under nitrogen. Sonication (35–40 kHz, 30 min) ensures uniform monolayer formation .

- Reaction with Hydroxyl Groups: Surface Si-OH reacts with Si-Cl bonds, forming covalent Si-O-Si linkages. Excess reagent is removed via Soxhlet extraction with acetone .

- Fluorinated Analogues: For enhanced hydrophobicity, substitute the nonylphenyl group with perfluorinated chains (e.g., C₈F₁₇), though this may reduce reaction kinetics due to steric effects .

Advanced: How to resolve contradictions in reported toxicity data during biological studies?

Methodological Answer:

Discrepancies in toxicity profiles often arise from hydrolysis byproducts (e.g., HCl) or residual solvents:

- Hydrolysis Mitigation: Store the compound under argon at 0–6°C to prevent moisture-induced degradation .

- In Vitro Testing: Use cell culture media buffered to pH 7.4 to neutralize HCl release. LC₅₀ values should be compared against controls treated with inert silanes (e.g., trimethylsilane) .

- Analytical Validation: Employ ICP-MS to quantify silicon uptake in biological samples, distinguishing between intact silane and degradation products .

Advanced: What strategies improve reaction yields in complex organosilicon syntheses?

Methodological Answer:

- Substrate Pre-Activation: Pre-treat 4-nonylphenol with trimethylsilyl chloride (TMSCl) to protect hydroxyl groups, reducing side reactions during trichlorosilylation .

- Microwave-Assisted Synthesis: Shorten reaction times (10–15 min vs. 6–8 hours) while maintaining >90% yield, as demonstrated for analogous trichloro(alkyl)silanes .

- Kinetic Studies: Monitor reaction progress via in situ FTIR to track Si-Cl bond formation (peaks at 550–600 cm⁻¹) and adjust reagent stoichiometry dynamically .

Advanced: How does the nonylphenyl substituent influence thermal stability in polymer composites?

Methodological Answer:

- Thermogravimetric Analysis (TGA): The nonylphenyl group enhances thermal stability (decomposition onset ~280°C vs. 200°C for methyl analogues) due to aromatic ring rigidity .

- Composite Fabrication: Blend with polypropylene (5–10 wt%) and crosslink via radical initiators (e.g., dicumyl peroxide). DMA reveals a 20–30% increase in storage modulus compared to unmodified polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.